Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.255 .
Molecular Structure Analysis
The InChI code for Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is 1S/C12H14N2O3/c1-3-16-11-6-5-8-9 (14-11)7-10 (13-8)12 (15)17-4-2/h5-7,13H,3-4H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a solid at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
- A study by Toja et al. (1986) focused on synthesizing a series of pyrrolopyridine analogs demonstrating antibacterial activity, derived from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, highlighting the compound's utility in creating biologically active molecules (Toja et al., 1986).
Efficient Synthesis of N-fused Heterocycles
- Ghaedi et al. (2015) reported an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the compound's role in the preparation of new N-fused heterocycles (Ghaedi et al., 2015).
Photophysical Properties and Applications
- Bozkurt and Doğan (2018) explored the photophysical properties of a novel 4-aza-indole derivative, including ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, revealing reverse solvatochromism and potential applications as a labeling agent in bio-analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Novel Synthetic Pathways
- Research by Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating the compound's utility in creating diverse heterocyclic structures (Arbačiauskienė et al., 2011).
Microwave-Assisted Synthesis
- Milosevic et al. (2015) discussed the microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, highlighting efficient synthesis methods for carboxamide derivatives (Milosevic et al., 2015).
Antioxidant Activity
- Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate and investigated its derivatives for antioxidant activity, suggesting potential therapeutic applications (Zaki et al., 2017).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-16-11-6-5-8-9(14-11)7-10(13-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMXBYQIXXILX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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